molecular formula C12H10O B1208902 Naphthalan

Naphthalan

カタログ番号: B1208902
分子量: 170.21 g/mol
InChIキー: OMRSFKWMIDIMKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Geographical Sources and Natural Occurrence of Naphthalan Oil

This compound oil is geologically restricted to specific hydrocarbon reservoirs. The primary source is the Naftalan field in Azerbaijan, where it constitutes a distinct crude oil fraction with 45–60% cycloalkanes and 25–30% resins. Minor deposits exist in Ivanic Grad, Croatia, formed from remnants of the Pannonian Sea’s organic sediments.

The Azerbaijani oil exhibits unique biomarkers:

  • Terpanes (C27–C35) and steranes (C27–C29) at concentrations 4× higher than conventional crude
  • Adamantane derivatives (1–3% by mass), linked to its bioactivity

Table 2: Comparative Geochemical Properties of this compound Oil

Parameter Naftalan, Azerbaijan Anastasievsko-Troitskoe, Russia
Cycloalkane content 50–60% 12–18%
Resins 25–30% 8–12%
Sulfur compounds <0.5% 1.2–2.1%
Biomarker diversity index 7.6 1.6

Taxonomic Classification Within Hydrocarbon-Based Medicinal Compounds

This compound is classified as a naphthenic-aromatic hydrocarbon complex with the following hierarchical taxonomy:

  • Kingdom : Hydrocarbons
  • Class : Cycloalkanes (Naphthenes)
  • Subclass : Polycyclic naphthenic systems
  • Functional group : Non-paraffinic, high-ring-number structures

Its molecular architecture includes:

  • Bicyclic terpanes (e.g., hopanes) with C30–C35 carbon chains
  • Diamondoid hydrocarbons (adamantanes) enhancing thermal stability

Unlike conventional medicinal paraffins, this compound lacks linear alkane chains (>C10), making it biologically inert as a fuel but bioactive in dermal applications. The Croatian variant shares structural similarities but contains higher concentrations of C15–C20 naphthenic acids.

Table 3: Taxonomic Comparison of Medicinal Hydrocarbons

Compound Ring Systems Carbon Range Medicinal Mechanism
This compound 3–5 fused C27–C35 Cycloalkane receptor modulation
Petroleum jelly 0 (linear) C25–C40 Occlusive barrier formation
Ozokerite 0 (branched) C40+ Thermotherapeutic conduction

特性

分子式

C12H10O

分子量

170.21 g/mol

IUPAC名

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2

InChIキー

OMRSFKWMIDIMKJ-UHFFFAOYSA-N

正規SMILES

C1C2=CC=CC3=C2C(=CC=C3)CO1

同義語

naphthalan
naphthalanic oil

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Naphthalan can be synthesized through several methods, including the distillation of coal tar and the catalytic hydrogenation of petroleum. The primary method involves the fractional distillation of coal tar, where this compound is isolated as a fraction .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of petroleum-derived hydrocarbons. This process involves the use of catalysts such as platinum or palladium under high pressure and temperature conditions to convert hydrocarbons into this compound .

科学的研究の応用

Treatment of Skin Diseases

Naphthalan has been extensively studied for its therapeutic effects on skin conditions, especially psoriasis and psoriatic arthritis. The Naftalan Special Hospital in Croatia utilizes this compound oil for treating these conditions, leveraging its antiproliferative properties. Research indicates that this compound can reduce keratinocyte proliferation and decrease the number of immunocompetent cells in psoriatic lesions, thus alleviating symptoms of the disease .

Table 1: Therapeutic Effects of this compound on Skin Conditions

ConditionApplicationFindings
PsoriasisTopical this compound oilReduces keratinocyte proliferation .
Oral Lichen PlanusNAVS this compoundEffective in immune-mediated oral diseases .
Recurrent Aphthous StomatitisNAVS this compoundShows promise in treatment efficacy .

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. It has demonstrated selective inhibition of malignant cell proliferation without affecting non-malignant cells. In animal models, this compound has been shown to slow tumor growth and neoangiogenesis in squamous cell carcinoma .

Case Study:
A study involving a mouse model indicated that this compound significantly reduced tumor growth rates by inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .

Industrial Applications

This compound is also used in various industrial applications, including:

  • Solvent Production : As a solvent in chemical synthesis and formulation.
  • Chemical Intermediate : In the production of dyes, resins, and other chemical compounds.

Health Implications

While this compound has beneficial applications, it is essential to recognize its potential health risks associated with exposure:

Toxicity and Health Risks

Naphthalene exposure has been linked to several health issues, including hemolysis and methemoglobinemia, particularly in cases of accidental ingestion (e.g., mothballs). Epidemiological studies have suggested a correlation between naphthalene exposure and increased cancer risk, particularly laryngeal and colorectal cancers .

Table 2: Health Risks Associated with Naphthalene Exposure

Health EffectDescriptionEvidence Source
HemolysisDestruction of red blood cellsCase reports of poisoning .
MethemoglobinemiaElevated levels of methemoglobinClinical cases following ingestion .
Cancer RiskPotential carcinogenic effectsIARC classification as Group 2B .

作用機序

Naphthalan exerts its effects through various mechanisms:

類似化合物との比較

Key Properties of NAVS Naphthalan:

  • Composition : 98% naphthenic hydrocarbons, with trace amounts of iso-paraffins and steranes .
  • Safety Profile : PAH levels reduced below detection thresholds via liquid chromatography and UV/VIS spectrophotometry .
  • Mechanism : Modulates immune responses, reduces inflammation, and promotes epithelial regeneration through sterane-mediated pathways .

NAVS this compound vs. Betamethasone (Corticosteroid)

Betamethasone dipropionate, a topical corticosteroid, is a standard treatment for inflammatory oral conditions like OLP and RAS. Comparative clinical studies highlight the following:

Clinical Efficacy
Parameter NAVS this compound Betamethasone Dipropionate Source
VAS Pain Reduction (%) 96.41% (405→15 cumulative) 93.24% (521→33 cumulative)
Lesion Diameter Reduction Greater reduction (non-significant) Moderate reduction
OHIP-14 Score Improvement 46.69% 47.88%
Side Effects None reported 3 cases of candidiasis

Key Findings :

  • NAVS achieved numerically superior pain reduction (96.41% vs. 93.24%) and lesion diameter improvement but lacked statistical significance (p > 0.05) .
  • Betamethasone carried a risk of candidiasis, absent in NAVS .
Mechanistic Differences
  • NAVS: Acts via steranes to modulate immune activity without immunosuppressive effects .
  • Betamethasone : Suppresses inflammation through glucocorticoid receptor activation, risking mucosal atrophy and infections .

This compound Oil vs. This compound Ointment

This compound formulations vary in composition and efficacy:

Parameter This compound Oil This compound Ointment Source
Active Ingredient 98% naphthenic hydrocarbons 10% this compound + 90% additives
Efficacy Faster symptom relief (5 days) Slower response due to dilution
Safety Hypoallergenic, no additives Potential irritation from paraffin/vaseline

Clinical Implications :

  • Oil formulations are preferred for deeper tissue penetration and fewer additives .
  • Ointments are less effective but more profitable for manufacturers due to lower this compound content .

NAVS vs. Other this compound Derivatives

Brown this compound
  • Contains aromatic hydrocarbons (up to 50%), posing carcinogenic risks .
  • Less refined than NAVS, with higher PAH content .
Iodine-Bromine Baths
  • Used as an alternative to this compound baths for musculoskeletal and dermatological conditions .
  • Lacks sterane-mediated immunomodulation but provides symptomatic relief through iodine/bromine anti-inflammatory effects .

Q & A

Q. Methodological Answer :

  • Step 1 : Perform controlled combustion of this compound to produce CO₂ and H₂O.
  • Step 2 : Measure the masses of CO₂ and H₂O using gravimetry.
  • Step 3 : Calculate moles of carbon and hydrogen in the original sample (1 mol CO₂ = 1 mol C; 1 mol H₂O = 2 mol H).
  • Step 4 : Combine molar ratios to derive the empirical formula. For example, if 0.5 g of this compound yields 1.71 g CO₂ and 0.28 g H₂O, the C:H ratio would be 10:8, yielding C₁₀H₈ .

What analytical methods are suitable for identifying this compound degradation products in environmental samples?

Q. Methodological Answer :

  • GC-MS : Use gas chromatography coupled with mass spectrometry to separate and identify volatile organic degradation products (e.g., methylnaphthalenes) .
  • HPLC-UV/Vis : Apply reverse-phase chromatography with UV detection for polar metabolites.
  • Validation : Compare retention times and spectral data against reference standards. Include quality controls (blanks, spikes) to minimize false positives .

Advanced Research Questions

How can contradictions in reported toxicity thresholds of this compound across studies be systematically resolved?

Q. Methodological Answer :

  • Step 1 : Conduct a meta-analysis of existing data (e.g., LC₅₀ values), categorizing by exposure route (inhalation, oral), species (humans, rodents), and experimental duration.
  • Step 2 : Apply sensitivity analysis to identify variables (e.g., dosing protocols, purity of compounds) contributing to discrepancies.
  • Step 3 : Validate findings using in vitro models (e.g., human lung epithelial cells) under standardized OECD guidelines. Reference inclusion criteria from toxicological profiles (Table B-1 in ) to ensure comparability.

What computational approaches are effective for modeling the environmental transport and partitioning of this compound?

Q. Methodological Answer :

  • Fugacity Modeling : Use level III fugacity models to predict distribution in air, water, soil, and sediment. Input parameters include log Kow (octanol-water partition coefficient) and vapor pressure .
  • QSPR (Quantitative Structure-Property Relationship) : Train machine learning models on physicochemical properties (e.g., solubility, Henry’s law constant) to estimate bioaccumulation potential. Validate with field monitoring data from contaminated sites .

How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanisms of toxicity?

Q. Methodological Answer :

  • Experimental Design : Expose model organisms (e.g., zebrafish) to subchronic this compound doses. Collect tissues for RNA sequencing (transcriptomics) and LC-MS-based metabolomics.
  • Data Integration : Use bioinformatics pipelines (e.g., MetaboAnalyst, IPA) to map dysregulated genes (e.g., CYP450 enzymes) onto metabolic pathways (e.g., oxidative stress, lipid metabolism). Cross-reference with ATSDR’s mechanistic studies on naphthalene-induced carcinogenicity .

Methodological Considerations for Data Contradictions

How should researchers address variability in this compound’s pharmacokinetic data between in vitro and in vivo systems?

Q. Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., hepatic clearance rates, tissue-blood partition coefficients) to reconcile differences. Validate with radiolabeled tracer studies in rodents .
  • Uncertainty Quantification : Apply Monte Carlo simulations to assess the impact of parameter variability on model predictions .

Experimental Design Best Practices

What protocols ensure reproducibility in this compound toxicity assays?

Q. Methodological Answer :

  • Standardization : Adhere to OECD Test No. 423 (acute oral toxicity) or 412 (subacute inhalation toxicity) for dosing and endpoint measurements.
  • Compound Characterization : Report purity (>98%), solvent (e.g., corn oil vs. DMSO), and storage conditions (e.g., −20°C in amber vials) to minimize batch variability .
  • Blinding : Use double-blind protocols for histological assessments to reduce observer bias .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。